molecular formula C11H20FN3 B11738906 {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(3-methylbutyl)amine

{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(3-methylbutyl)amine

Cat. No.: B11738906
M. Wt: 213.30 g/mol
InChI Key: KEMMCNOOQXGMQM-UHFFFAOYSA-N
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Description

{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(3-methylbutyl)amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(3-methylbutyl)amine typically involves the reaction of 1-(2-fluoroethyl)-1H-pyrazole with 3-methylbutylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(3-methylbutyl)amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(3-methylbutyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H20FN3

Molecular Weight

213.30 g/mol

IUPAC Name

N-[[1-(2-fluoroethyl)pyrazol-3-yl]methyl]-3-methylbutan-1-amine

InChI

InChI=1S/C11H20FN3/c1-10(2)3-6-13-9-11-4-7-15(14-11)8-5-12/h4,7,10,13H,3,5-6,8-9H2,1-2H3

InChI Key

KEMMCNOOQXGMQM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNCC1=NN(C=C1)CCF

Origin of Product

United States

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